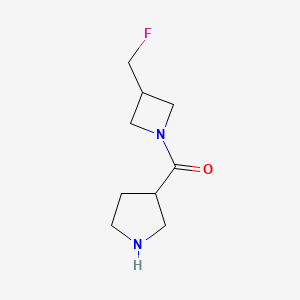

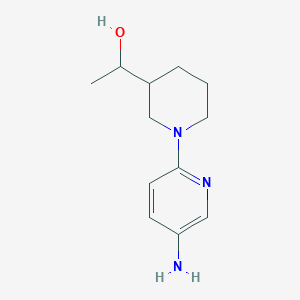

![molecular formula C12H11ClN2O2 B1477798 3-(7-氯-2,3-二氢苯并[f][1,4]恶杂环-4(5H)-基)-3-氧代丙腈 CAS No. 2098081-52-6](/img/structure/B1477798.png)

3-(7-氯-2,3-二氢苯并[f][1,4]恶杂环-4(5H)-基)-3-氧代丙腈

描述

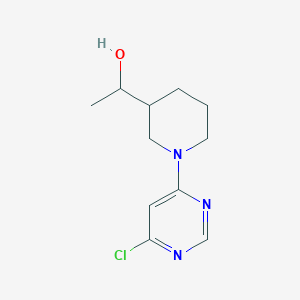

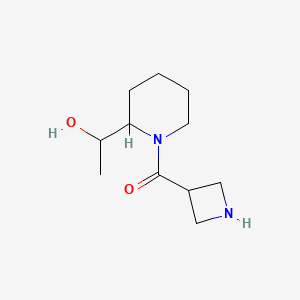

The compound “3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile” belongs to a class of compounds known as 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones . These compounds have been synthesized and evaluated for their anticonvulsant and hypnotic effects .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 2-aminophenols with alkynones . This reaction takes place in 1,4-dioxane at 100 °C . The resulting compounds have shown anticonvulsant activities in the maximal electroshock (MES) test .Molecular Structure Analysis

The molecular structure of these compounds includes a seven-membered heterocyclic ring system, a fused aromatic group, and a group –N–C(=O)–, similar to a protein amide bond . This structure is expected to confer inherent physiological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . This reaction is facilitated by the hydroxy proton of the aminophenol .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, one of the compounds, 7-(heptyloxy)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one, has a melting point of 80–82°C .科学研究应用

Anticonvulsant Applications

This compound has been synthesized and evaluated for its anticonvulsant effects. In studies, it has shown promising results in the maximal electroshock (MES) test, which is a standard procedure to assess anticonvulsant activity in mice. The compound’s efficacy in reducing seizure severity suggests potential as a new antiepileptic drug (AED), which could be beneficial for patients who are resistant to current AEDs .

Hypnotic Effects

Research indicates that certain dosages of this compound can significantly increase the duration of pentobarbital-induced sleep in animal models. This hypnotic effect points to its potential use in treating sleep disorders, particularly in cases where traditional hypnotics are ineffective or cause adverse reactions .

Antibacterial Activity

Derivatives of this compound have been studied for their antibacterial properties. The structure-activity relationship (SAR) studies suggest that these compounds could be effective against a range of bacterial infections, offering a new avenue for antibiotic development, especially in an era of increasing antibiotic resistance .

Oncology Research

The compound’s derivatives have been identified as potential inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), which is involved in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is often associated with colorectal cancer (CRC). Therefore, these derivatives could serve as a basis for developing new treatments for CRC .

Neurotoxicity Studies

In addition to its therapeutic applications, the compound’s neurotoxicity profile has been evaluated. Understanding the neurotoxic effects is crucial for developing safer pharmaceutical agents, as it helps in identifying the therapeutic window and potential side effects .

Pharmacological Research

The compound’s pharmacological properties, such as its median effective dose (ED50) and therapeutic index, have been determined through various tests. These studies are essential for advancing the compound from preclinical to clinical trials, ensuring its safety and efficacy for human use .

Biochemical Applications

In biochemistry, the compound’s interaction with various enzymes and receptors can be studied to understand its mechanism of action. This knowledge can contribute to the design of targeted therapies for neurological disorders .

Neuroscience Implications

The compound’s impact on neuronal activity and its potential to modulate synaptic transmission could be explored further in neuroscience research. This could lead to insights into the treatment of neurodegenerative diseases and cognitive disorders .

未来方向

The future directions for research on these compounds could involve further investigation of their anticonvulsant and hypnotic effects, as well as exploration of other potential therapeutic applications. The study of substituent effects on their antimicrobial activity could also provide a better understanding of their structure–activity relationships .

作用机制

Target of Action

Similar compounds have been found to exhibit anticonvulsant and hypnotic effects , suggesting that they may interact with targets involved in neuronal signaling.

Mode of Action

It’s worth noting that similar compounds have been found to exhibit anticonvulsant activities in the maximal electroshock (mes) test

Biochemical Pathways

Given the observed anticonvulsant and hypnotic effects of similar compounds , it can be inferred that they may influence pathways involved in neuronal signaling and sleep regulation.

Result of Action

Similar compounds have been found to exhibit anticonvulsant activities in the mes test and to increase pentobarbital-induced sleep . These observations suggest that the compound may have a suppressive effect on neuronal excitability and promote sleep.

属性

IUPAC Name |

3-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIDQWUJEXYMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1C(=O)CC#N)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

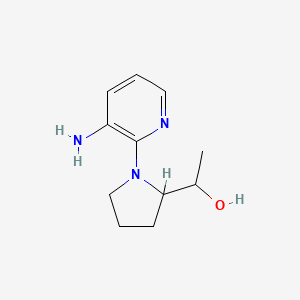

![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477738.png)